N'-(3-chloro-2-methylphenyl)-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide
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Overview
Description
N’-(3-chloro-2-methylphenyl)-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted methylphenyl group, a dimethylamino group, and a naphthyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chloro-2-methylphenyl)-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the chloro-methylphenyl intermediate: This step involves the chlorination of a methylphenyl precursor using reagents such as thionyl chloride or phosphorus pentachloride.
Introduction of the dimethylamino group: This can be achieved through a nucleophilic substitution reaction using dimethylamine.
Coupling with the naphthyl group: This step may involve a Friedel-Crafts alkylation reaction using naphthalene and a suitable alkylating agent.
Final amidation step: The final step involves the formation of the ethanediamide linkage through a condensation reaction with an appropriate amine and acid chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-(3-chloro-2-methylphenyl)-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N’-(3-chloro-2-methylphenyl)-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cell signaling, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N’-(3-chloro-2-methylphenyl)-N-[2-(dimethylamino)ethyl]ethanediamide: Lacks the naphthyl group, which may affect its biological activity and chemical properties.
N’-(3-chloro-2-methylphenyl)-N-[2-(dimethylamino)-2-(phenyl)ethyl]ethanediamide: Contains a phenyl group instead of a naphthyl group, which could influence its reactivity and applications.
Uniqueness
N’-(3-chloro-2-methylphenyl)-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide is unique due to the presence of both a naphthyl group and a chloro-methylphenyl group. This combination of structural features may confer distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O2/c1-15-19(24)12-7-13-20(15)26-23(29)22(28)25-14-21(27(2)3)18-11-6-9-16-8-4-5-10-17(16)18/h4-13,21H,14H2,1-3H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZQBEJVNHCWLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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